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Compound of Interest

Compound Name: Oxazole-2-sulfinicacid

Cat. No.: B15246929

An In-depth Technical Guide to the Spectroscopic Characterization of Oxazole-2-sulfinic Acid
Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Oxazole-2-sulfinic acid is a novel or not widely reported compound. The following
guide is based on predicted spectroscopic data derived from the analysis of its constituent
functional groups and general principles of spectroscopic characterization. The experimental
protocols provided are standardized methods for the analysis of new chemical entities.

Introduction

Oxazole-2-sulfinic acid is a heterocyclic compound featuring an oxazole ring substituted with a
sulfinic acid group at the 2-position. The unique electronic and structural characteristics of the
oxazole moiety, combined with the reactivity of the sulfinic acid group, make it a potentially
interesting candidate in medicinal chemistry and materials science. This guide provides a
comprehensive overview of the expected spectroscopic properties of Oxazole-2-sulfinic acid
and details the standard methodologies for its characterization.

Predicted Spectroscopic Data

The following table summarizes the predicted spectroscopic data for Oxazole-2-sulfinic acid.
These predictions are based on established values for oxazole and sulfinic acid functionalities.
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Spectroscopic
Technique

Parameter

Predicted

) Assignment
Value/Observation

H NMR (in DMSO-ds,

400 MHz)

Chemical Shift (d)

~8.2 ppm (s, 1H) H5 of Oxazole

Chemical Shift ()

~7.5 ppm (s, 1H)

H4 of Oxazole

~5.0- 6.0 ppm (br s,

Chemical Shift (d) S-OH
1H)

13C NMR (in DMSO- ] ) C2 (bearing sulfinic
Chemical Shift (3) ~160 ppm ,

ds, 100 MHZz) acid)

Chemical Shift (d) ~140 ppm C5

Chemical Shift (d) ~128 ppm C4

3000-2500 cm~—1 O-H stretch of sulfinic

FT-IR (ATR) Wavenumber (cm~1) )
(broad) acid
C=N stretch of

Wavenumber (cm~1) ~1620 cm™1
oxazole
C=C stretch of

Wavenumber (cm~1) ~1580 cm™1

oxazole

Wavenumber (cm~1)

1090-1040 cm~1

S=0 stretch

Mass Spectrometry
(ESI-)

m/z

Deprotonated
[M-H]- = 132.98 )
molecular ion

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Objective: To determine the proton and carbon framework of the molecule.

e Instrumentation: A 400 MHz (or higher) NMR spectrometer.
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e Sample Preparation:
o Weigh approximately 5-10 mg of Oxazole-2-sulfinic acid.

o Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-ds, due to
the acidic proton).

o Transfer the solution to a 5 mm NMR tube.
e 1H NMR Acquisition:
o Tune and shim the probe.
o Acquire a *H spectrum with a spectral width of -2 to 12 ppm.
o Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.
o Accumulate at least 16 scans for a good signal-to-noise ratio.
e 13C NMR Acquisition:
o Acquire a proton-decoupled 13C spectrum with a spectral width of 0 to 200 ppm.
o Use a pulse angle of 30 degrees and a relaxation delay of 2 seconds.

o Accumulate a sufficient number of scans (typically several hundred to thousands) to
achieve an adequate signal-to-noise ratio.

Fourier-Transform Infrared (FT-IR) Spectroscopy

» Objective: To identify the functional groups present in the molecule.

e Instrumentation: An FT-IR spectrometer equipped with an Attenuated Total Reflectance
(ATR) accessory.

e Sample Preparation:

o Place a small amount (1-2 mg) of the solid Oxazole-2-sulfinic acid directly onto the ATR
crystal.
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o Apply pressure using the anvil to ensure good contact between the sample and the
crystal.

o Data Acquisition:

o

Record a background spectrum of the empty ATR crystal.

[e]

Record the sample spectrum from 4000 to 400 cm~1,

Co-add at least 32 scans at a resolution of 4 cm1.

o

[¢]

Perform an ATR correction on the resulting spectrum.

Mass Spectrometry (MS)

o Objective: To determine the molecular weight and fragmentation pattern of the molecule.

 Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an
electrospray ionization (ESI) source.

e Sample Preparation:

o Prepare a dilute solution of Oxazole-2-sulfinic acid (~1 mg/mL) in a suitable solvent (e.qg.,
methanol or acetonitrile).

o If necessary, add a small amount of a modifier like formic acid (for positive mode) or
ammonium hydroxide (for negative mode) to promote ionization.

» Data Acquisition (Negative lon Mode):

o

Infuse the sample solution into the ESI source at a flow rate of 5-10 pL/min.

[¢]

Set the capillary voltage to an appropriate value (e.g., -3.0 to -4.5 kV).

Set the drying gas temperature and flow rate to optimal values for the solvent used.

o

[e]

Acquire the mass spectrum over a relevant m/z range (e.g., 50-500).
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Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a novel
compound.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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